

# An In-depth Technical Guide to 2-Isopropyl-3-methylbutanoic Acid

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## Compound of Interest

Compound Name: 2-Isopropyl-3-methylbutanoic acid

Cat. No.: B3051217

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## Abstract

**2-Isopropyl-3-methylbutanoic acid** (CAS No. 32118-53-9) is a branched-chain carboxylic acid with the molecular formula  $C_8H_{16}O_2$ .<sup>[1][2][3]</sup> Its highly branched and sterically hindered structure makes it a subject of interest as a potential building block in pharmaceutical and chemical synthesis.<sup>[4]</sup> However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical and biological data for this compound. This guide summarizes the available information and highlights the significant data gaps, providing a foundational understanding for researchers and developers working with this and similar sterically hindered carboxylic acids.

## Chemical and Physical Properties

Detailed experimental data on the physical properties of **2-isopropyl-3-methylbutanoic acid** are largely unavailable in the current body of scientific literature. Chemical databases consistently report a lack of experimental values for key properties such as melting point, boiling point, and density.<sup>[2]</sup> This suggests that these fundamental characteristics have not been widely determined or published.

In the absence of experimental data, computational models can provide estimations. For instance, the XLogP3, a measure of lipophilicity, is calculated to be 2.4.<sup>[1]</sup>

Table 1: Identifier and Computed Properties of **2-Isopropyl-3-methylbutanoic Acid**

Property	Value	Source
IUPAC Name	2-isopropyl-3-methylbutanoic acid	[1]
CAS Number	32118-53-9	[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	144.21 g/mol	[1]
InChIKey	GSZKHLKKYPBXKM-UHFFFAOYSA-N	[2]
SMILES	<chem>CC(C)C(C(C)C)C(=O)O</chem>	[2]
Computed XLogP3	2.4	[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

## Reactivity and Synthesis

### Chemical Reactivity

As a carboxylic acid, **2-isopropyl-3-methylbutanoic acid** is expected to undergo typical reactions of this functional group, including:

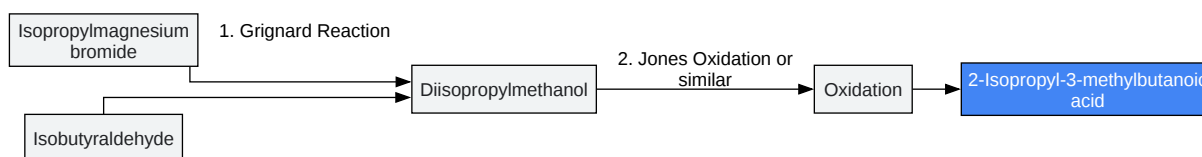
- Acid-base reactions: It will react with bases to form carboxylate salts.
- Esterification: Reaction with alcohols, typically under acidic conditions, will yield the corresponding esters.

- Amide formation: Reaction with amines, often requiring activating agents, will produce amides.
- Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The significant steric hindrance around the carboxyl group, due to the two adjacent isopropyl and methyl groups, is expected to influence its reactivity. Such steric bulk can decrease the rate of reactions such as esterification and amide formation, potentially requiring more forcing reaction conditions or specialized reagents.[5]

## Synthesis

Specific, detailed experimental protocols for the synthesis of **2-isopropyl-3-methylbutanoic acid** are not readily available in the reviewed literature. However, general synthetic strategies for sterically hindered carboxylic acids can be considered. One potential conceptual pathway is outlined below.



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Figure 1. A conceptual synthetic workflow for **2-isopropyl-3-methylbutanoic acid**.

This conceptual workflow illustrates a possible two-step synthesis. The first step involves a Grignard reaction between isopropylmagnesium bromide and isobutyraldehyde to form the secondary alcohol, diisopropylmethanol. The second step would be the oxidation of this alcohol to the target carboxylic acid. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

## Biological Activity and Applications

The primary known application of **2-isopropyl-3-methylbutanoic acid** is as an intermediate in pharmaceutical synthesis.<sup>[4]</sup> Its branched-chain structure makes it a versatile building block in the development of new drug candidates.<sup>[4]</sup>

There is no specific information available in the public domain regarding the biological activity of **2-isopropyl-3-methylbutanoic acid** itself, nor is it implicated in any specific signaling pathways. Branched-chain fatty acids, in general, play various roles in biological systems, but the specific effects of this particular structure have not been characterized.

## Spectroscopic Analysis

While some commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for **2-isopropyl-3-methylbutanoic acid**, these spectra are not publicly accessible in the surveyed databases.<sup>[6]</sup> The expected spectroscopic characteristics would include:

- <sup>1</sup>H NMR: Signals corresponding to the methine protons of the isopropyl and the alpha-carbon, as well as the methyl protons. The carboxylic acid proton would appear as a broad singlet.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbon, the alpha-carbon, and the carbons of the isopropyl and methyl groups.
- IR Spectroscopy: A characteristic broad O-H stretch from the carboxylic acid group, as well as a strong C=O stretch.
- Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the structure.

## Safety and Handling

A specific safety data sheet (SDS) for **2-isopropyl-3-methylbutanoic acid** is not widely available. However, based on its structure as a carboxylic acid, it should be handled with the appropriate precautions for this class of compounds. It is predicted to cause skin irritation and serious eye damage, and may cause respiratory irritation.<sup>[1]</sup> Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

## Conclusion and Future Directions

**2-Isopropyl-3-methylbutanoic acid** represents a chemical entity with potential utility in synthetic chemistry, particularly in the pharmaceutical industry. However, there is a significant lack of fundamental, experimentally determined data regarding its physical properties, reactivity, biological activity, and spectroscopic characterization. This information gap presents an opportunity for further research. Future work should focus on:

- The development and publication of a robust and scalable synthetic protocol.
- The experimental determination and reporting of its key physical properties.
- A thorough investigation of its chemical reactivity, particularly in comparison to less sterically hindered carboxylic acids.
- Screening for biological activity to explore its potential as a bioactive molecule.
- The public dissemination of its full spectroscopic data to aid in its identification and characterization.

Addressing these areas will provide a more complete understanding of **2-isopropyl-3-methylbutanoic acid** and facilitate its potential application in research and development.

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